1-(Hept-1-YN-1-YL)-3-nitrobenzene
Description
Properties
CAS No. |
923027-30-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-hept-1-ynyl-3-nitrobenzene |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-5-6-8-12-9-7-10-13(11-12)14(15)16/h7,9-11H,2-5H2,1H3 |
InChI Key |
DKCMBMIQZXQWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Protocol
Reagents :
- Aryl halide: 1-Iodo-3-nitrobenzene
- Terminal alkyne: Hept-1-yne
- Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)
- Cocatalyst: CuI (5–10 mol%)
- Base: Triethylamine (TEA) or diisopropylamine
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure :
- Combine 1-iodo-3-nitrobenzene (1.0 equiv), hept-1-yne (1.2 equiv), Pd(PPh₃)₂Cl₂, CuI, and base in anhydrous THF.
- Stir under nitrogen at 60–80°C for 6–12 hours.
- Isolate via column chromatography (hexane/ethyl acetate).
Mechanistic Insights :
- Oxidative addition of Pd⁰ to the aryl iodide forms an aryl-Pd(II) complex.
- Transmetallation with CuI-activated alkyne generates a Pd-alkynide intermediate.
- Reductive elimination yields the coupled product.
Copper-Free Sonogashira Variations
To mitigate copper-induced side reactions (e.g., Glaser coupling), copper-free protocols have been developed.
Palladium-Ligand Systems
Catalysts :
- PdCl₂ with bulky phosphines (e.g., XPhos, SPhos)
- Base: 1,8-Diazabicycloundec-7-ene (DBU)
- Solvent: Dimethyl sulfoxide (DMSO)
Performance :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Optimized Parameters :
- Catalyst : Pd(OAc)₂ (1 mol%)
- Ligand : PPh₃ (3 mol%)
- Solvent : Acetonitrile
- Temperature : 120°C (microwave)
- Time : 15–30 minutes
Key Benefit : Enhanced reproducibility and scalability for industrial applications.
Heterogeneous Catalysis for Sustainable Synthesis
Single-atom catalysts (SACs) on nitrogen-doped carbon (Pd₁@NC) represent a green alternative.
Procedure :
- Mix 1-bromo-3-nitrobenzene (1.0 equiv), hept-1-yne (1.1 equiv), Pd₁@NC (0.3 mol%), and TEA in MeCN.
- Heat at 80°C for 3 hours.
Advantages :
Comparative Analysis of Methodologies
| Method | Catalyst | Conditions | Yield | Time | E Factor |
|---|---|---|---|---|---|
| Classical Sonogashira | Pd/Cu | 60°C, THF | 70–85% | 6–12 h | 8.2 |
| Copper-Free | Pd/XPhos | RT, DMSO | 65–78% | 8–16 h | 5.1 |
| Microwave-Assisted | Pd(OAc)₂/PPh₃ | 120°C, MeCN | 82–90% | 15–30 min | 6.8 |
| Heterogeneous Catalysis | Pd₁@NC | 80°C, MeCN | 76–88% | 3 h | 3.4 |
E Factor = (Total waste produced) / (Product mass)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-YN-1-YL)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrobenzene derivatives.
Scientific Research Applications
1-(Hept-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-1-YN-1-YL)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The heptynyl group can also participate in hydrophobic interactions with target proteins, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the nitrobenzene scaffold significantly influences reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Properties of 3-Nitrobenzene Derivatives
Key Observations :
- Electron Effects : The nitro group’s electron-withdrawing nature is modulated by substituents. Chloro and bromomethyl groups enhance electrophilicity, while ethyl donates electrons, reducing reactivity .
- Crystallinity : Bromomethyl derivatives exhibit well-defined crystal structures with hydrogen bonding, whereas the heptynyl chain may promote van der Waals interactions, though crystallographic data for the latter is lacking .
Reactivity and Functionalization Pathways
- Nitro Group Reactivity : All derivatives undergo nitro reduction to amines. However, the heptynyl group’s steric bulk may slow reduction kinetics compared to smaller substituents.
- Alkyne-Specific Reactions : The heptynyl moiety enables click chemistry (e.g., Huisgen cycloaddition) and hydrogenation to alkanes, pathways unavailable to halogenated or alkylated analogs .
- Halogen Reactivity : Bromomethyl and chloro derivatives participate in nucleophilic substitutions (e.g., SN2 reactions), forming bonds with amines or thiols .
Structural and Crystallographic Insights
- Crystal Packing: Tosyl-substituted nitrobenzenes (e.g., ) exhibit hydrogen bonding (N–H⋯O), whereas heptynyl derivatives likely rely on van der Waals interactions due to the nonpolar alkyne chain .
- Anisotropic Displacement : Halogenated derivatives (Cl, Br) show distinct displacement parameters in X-ray studies, reflecting differences in atomic radii and bonding .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Hept-1-yn-1-yl)-3-nitrobenzene, and how can reaction efficiency be maximized?
Methodological Answer: The synthesis typically involves coupling a hept-1-yne derivative with a nitrobenzene precursor. A Sonogashira coupling reaction is widely used for introducing alkynyl groups to aromatic rings. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for cross-coupling .
- Solvent : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity.
- Base : Triethylamine or DBU to deprotonate terminal alkynes.
- Temperature : 60–80°C under inert gas (N₂/Ar) to prevent oxidation.
Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yield (≥70%) by pre-activating the nitrobenzene substrate with electron-withdrawing groups .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect nitro group stretching (1520–1350 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 231 (C₁₃H₁₃NO₂) with fragmentation patterns indicating loss of NO₂ (46 amu) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C≡C bond length ~1.20 Å) using SHELXL refinement .
Q. How does the nitro group influence the stability of this compound under varying storage conditions?
Methodological Answer: The nitro group increases susceptibility to photodegradation and thermal decomposition. Mitigation strategies include:
- Storage : In amber vials at –20°C under inert gas (Ar) to prevent oxidation .
- Stability Testing :
- Accelerated Aging : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C expected) .
Contradictions in reported stability (e.g., solvent-dependent degradation) require validation through controlled replicates and statistical analysis .
Advanced Research Questions
Q. What computational approaches can elucidate the electronic effects of the hept-1-ynyl substituent on the nitrobenzene ring?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., 1-(trifluoromethyl)-3-nitrobenzene as diluent) to predict solubility trends .
Q. How can crystallographic data resolve discrepancies in reported bond angles for nitroaromatic-alkyne hybrids?
Methodological Answer:
Q. What strategies improve the selectivity of this compound in metal-catalyzed reactions?
Methodological Answer:
- Ligand Design : Modify the nitro group’s electron density to enhance metal coordination (e.g., Au or Pd catalysts).
- Kinetic Studies :
- Solvent Screening : Test polar vs. nonpolar solvents (e.g., 1-(trifluoromethyl)-3-nitrobenzene) to optimize reaction kinetics .
Q. How can contradictions in toxicity profiles of nitroaromatic compounds be addressed methodologically?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
